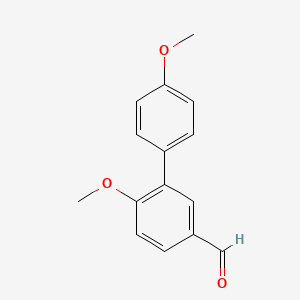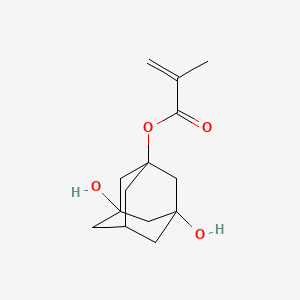
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is an organic compound that belongs to the class of pyrroles. It is characterized by a pyrrole ring substituted with a furfuryl group at the nitrogen atom and a carboxylic acid group at the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid can be synthesized through several methods. One common approach involves the reaction of furfurylamine with pyrrole-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with unique properties
Wirkmechanismus
The mechanism of action of 1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Furfurylpyrrole: Similar in structure but lacks the carboxylic acid group.
Pyrrole-2-carboxylic acid: Similar but does not have the furfuryl group.
2-Furfurylpyrrole: Another related compound with a different substitution pattern
Uniqueness
1-(2-Furanylmethyl)-1H-Pyrrole-2-Carboxylic Acid is unique due to the presence of both the furfuryl and carboxylic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
1-(furan-2-ylmethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |
InChI-Schlüssel |
WNYFZQASBPBXQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[n-(2-Dimethylamino-ethyl)-amino]-3-bromo-nitrobenzene](/img/structure/B8432528.png)













